

# Protocol for GL67-Based Liposome Preparation for siRNA Delivery

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## Compound of Interest

Compound Name: GL67 Pentahydrochloride

Cat. No.: B13399633

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## Application Note & Protocol

### Introduction

Small interfering RNA (siRNA) offers a potent and specific mechanism for gene silencing, presenting significant therapeutic potential for a variety of genetic disorders and diseases like cancer.[1][2][3] However, the clinical translation of siRNA is hampered by its inherent instability, rapid degradation by nucleases, and poor cellular uptake.[1][4] To overcome these obstacles, effective delivery systems are paramount.[1][4] Cationic liposomes have emerged as a promising non-viral vector for siRNA delivery, capable of protecting the nucleic acid cargo and facilitating its entry into target cells.[5][6][7][8]

This document provides a detailed protocol for the preparation and characterization of liposomes based on the cationic lipid N4-cholesteryl-spermine (GL67) for the efficient delivery of siRNA. GL67 has demonstrated high efficacy in gene delivery, in some cases surpassing other commonly used cationic lipids.[4] The protocol outlines the formulation of GL67-based liposomes, encapsulation of siRNA, and key in vitro characterization methods.

### Quantitative Data Summary

The physicochemical characteristics of liposomes are critical for their function as delivery vehicles. The following tables summarize quantitative data for GL67-based liposome formulations, demonstrating the impact of lipid composition on particle size and zeta potential. The data is adapted from a study utilizing GL67 in combination with 3β-[N-(N',N'-

dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[4]

Table 1: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
A1	0	292	-26
A6	100	557	-11

Table 2: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
B1	0	307	-10
B6	100	367	-2

Table 3: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to DOPE Molar Ratio[4]

Formulation Code	% GL67 in Cationic Lipid	Particle Size (nm)	Zeta Potential (mV)
C1	0	144	-9
C2	20	189	15
C3	40	224	28
C4	60	267	35
C5	80	298	42
C6	100	311	47

## Experimental Protocols

### Preparation of GL67-Based Liposomes

This protocol is based on the thin-film hydration method followed by extrusion.<sup>[7][9]</sup>

#### Materials:

- N4-cholesteryl-spermine (GL67)
- 3 $\beta$ -[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- **Lipid Mixture Preparation:** In a round-bottom flask, dissolve the desired molar ratios of GL67, DC-Chol, and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.
- **Thin Film Formation:** Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner surface of the flask.

- **Vacuum Drying:** Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
- **Hydration:** Hydrate the lipid film by adding pre-warmed (e.g., 45°C) sterile, RNase-free PBS (pH 7.4).[10] The volume of PBS will determine the final lipid concentration. Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).
- **Extrusion:** To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. Pass the suspension through a 100 nm pore size membrane multiple times (e.g., 11-21 times) using a liposome extruder.[9]
- **Storage:** Store the prepared liposomes at 4°C.

## siRNA Encapsulation

This protocol describes the formation of lipoplexes by mixing pre-formed cationic liposomes with an siRNA solution.[5]

Materials:

- Prepared GL67-based liposomes
- siRNA stock solution (in RNase-free water or buffer)
- RNase-free microcentrifuge tubes
- Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

- **Dilution:** In separate RNase-free tubes, dilute the required amount of liposomes and siRNA in serum-free medium.
- **Complex Formation:** Gently add the diluted siRNA solution to the diluted liposome solution. Do not vortex. Mix by gentle pipetting.
- **Incubation:** Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).

- Application: The freshly prepared lipoplexes are now ready for in vitro or in vivo applications.

## Characterization of Liposomes and Lipoplexes

### a. Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Procedure:

- Sample Preparation: Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to achieve an optimal scattering intensity.[\[10\]](#)
- Measurement:
  - For particle size, perform DLS measurements according to the instrument's instructions. The instrument will measure the time-dependent fluctuations in scattered light to determine the hydrodynamic diameter and polydispersity index (PDI).[\[11\]](#)[\[13\]](#)
  - For zeta potential, load the diluted sample into a folded capillary cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[\[10\]](#)[\[13\]](#)
- Data Analysis: Analyze the data using the instrument's software.

### b. siRNA Encapsulation Efficiency

Encapsulation efficiency can be determined using a gel retardation assay or a fluorescent dye-based assay like the RiboGreen assay.[\[14\]](#)[\[15\]](#)

Gel Retardation Assay:

- Sample Preparation: Prepare lipoplexes at various N/P (nitrogen to phosphate) ratios.
- Agarose Gel Electrophoresis: Load the lipoplex samples and a "naked" siRNA control onto a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

- Electrophoresis: Run the gel in an appropriate buffer (e.g., TBE buffer).
- Visualization: Visualize the gel under UV illumination. The migration of siRNA will be retarded or completely inhibited when it is complexed with the liposomes. The N/P ratio at which no free siRNA is observed indicates efficient encapsulation.[15]

RiboGreen Assay (Quantitative):

- Separate Free and Encapsulated siRNA: Remove unencapsulated siRNA from the lipoplex preparation using methods like ultracentrifugation or dialysis.[14]
- Lyse Liposomes: Disrupt the liposomes containing the encapsulated siRNA using a detergent like Triton X-100 to release the siRNA.[14]
- Quantify siRNA: Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the amount of released siRNA. Measure the fluorescence using a fluorometer.
- Calculate Efficiency: The encapsulation efficiency is calculated as:  $(\text{Amount of encapsulated siRNA} / \text{Total initial amount of siRNA}) \times 100\%$ .

## In Vitro Gene Silencing Assessment (Luciferase Reporter Assay)

This protocol is used to quantify the gene knockdown efficiency of the siRNA delivered by the liposomes.[16][17]

Materials:

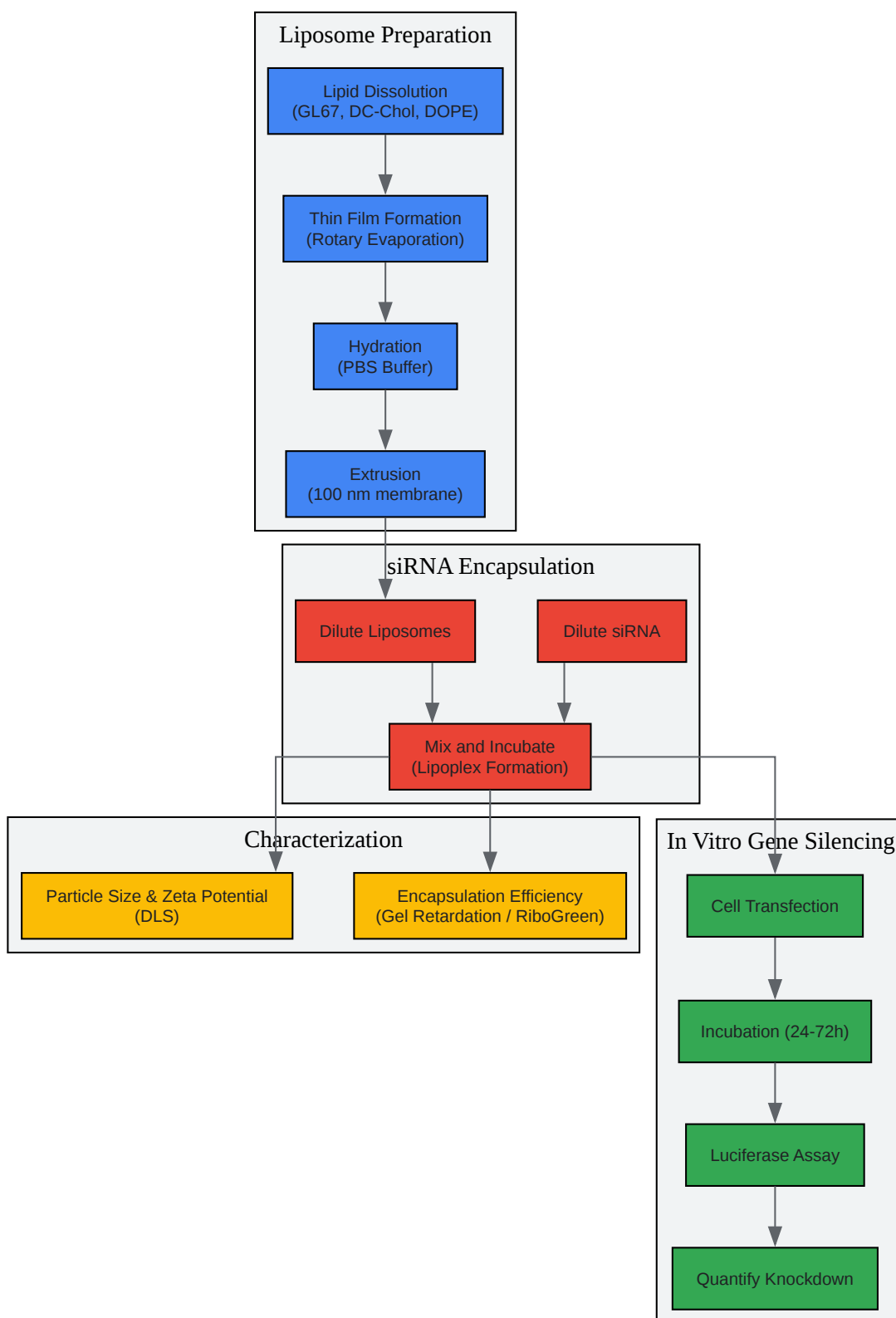
- Cells stably expressing luciferase (e.g., A549-luc).[18]
- siRNA targeting the luciferase gene (luc-siRNA).
- Control siRNA (non-targeting).
- Luciferase Assay System (e.g., from Promega).
- Luminometer.

- 96-well plates.

#### Procedure:

- Cell Seeding: Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.
- Transfection: Prepare luc-siRNA and control siRNA lipoplexes as described in Protocol 2. Add the lipoplexes to the cells and incubate for a specified period (e.g., 4 hours).[\[18\]](#)
- Incubation: After the initial transfection period, replace the medium with fresh complete medium and incubate for 24-72 hours to allow for gene silencing to occur.[\[18\]](#)
- Cell Lysis: Wash the cells with PBS and then add lysis buffer.
- Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the luminescence.[\[16\]](#)
- Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. The reduction in luciferase activity in cells treated with luc-siRNA lipoplexes compared to control siRNA lipoplexes indicates the gene silencing efficiency.[\[19\]](#)

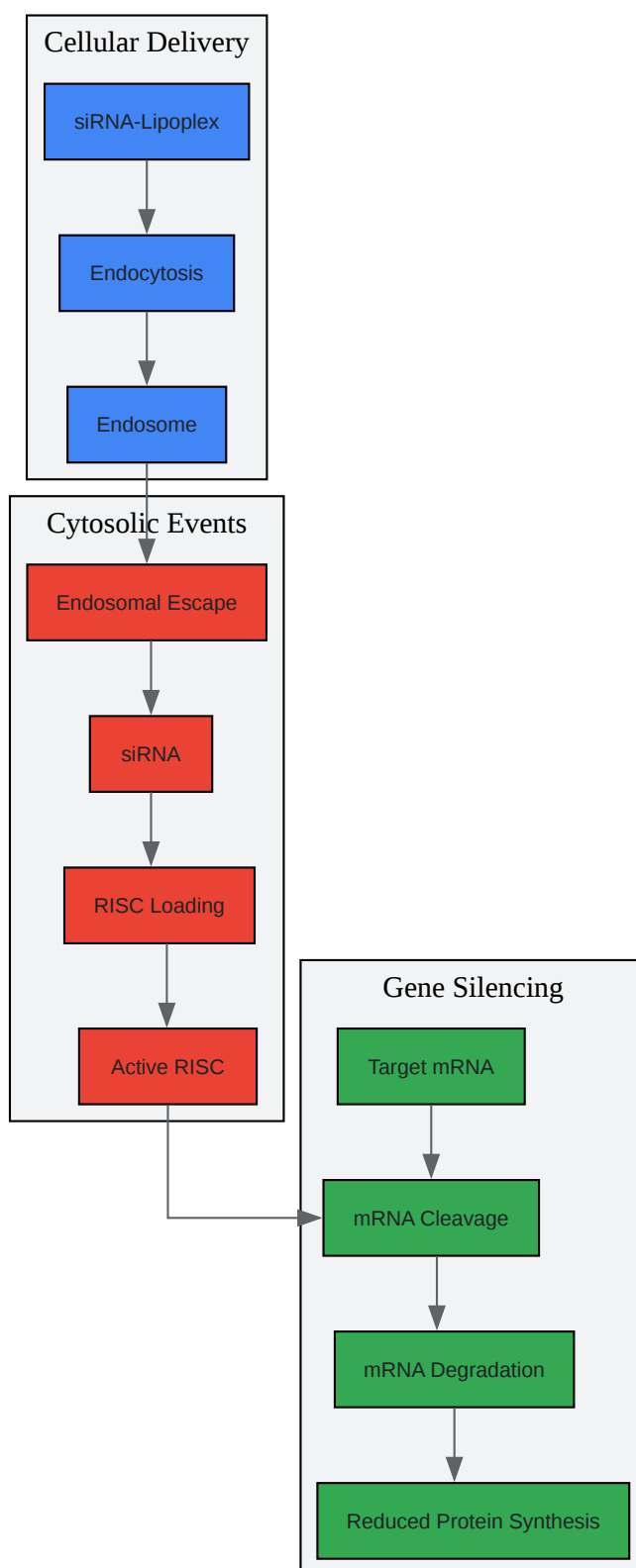
## Visualizations



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Caption: Experimental workflow for GL67-based liposome preparation and evaluation.





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Caption: Simplified siRNA-mediated gene silencing pathway.

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